6-(trifluoromethyl)-7H-purine

Medicinal chemistry SAR Physicochemical characterization

Medicinal chemists developing selective adenosine A3 antagonists face a critical scaffold problem: 6-Cl and 6-NH2 purines shift selectivity toward A1/A2A subtypes, undermining target profiles. 6-(Trifluoromethyl)-7H-purine is the validated pharmacophoric core for A3-selective antagonism (US7371737B2). - Enhanced SNAr reactivity (σp = 0.54 vs. 0.23 for 6-Cl-purine) enables milder C2/C8 functionalization. - β-D-ribofuranosyl derivative displays cytostatic activity; 2′-deoxy and arabino congeners are inactive. - 100% natural abundance 19F NMR handle for real-time conformational monitoring.

Molecular Formula C6H3F3N4
Molecular Weight 188.11 g/mol
CAS No. 2268-11-3
Cat. No. B3349610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(trifluoromethyl)-7H-purine
CAS2268-11-3
Molecular FormulaC6H3F3N4
Molecular Weight188.11 g/mol
Structural Identifiers
SMILESC1=NC2=NC=NC(=C2N1)C(F)(F)F
InChIInChI=1S/C6H3F3N4/c7-6(8,9)4-3-5(12-1-10-3)13-2-11-4/h1-2H,(H,10,11,12,13)
InChIKeyRPGVDXOVVBWOIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)-7H-purine (CAS 2268-11-3) – Fluorinated Purine Scaffold for Selective Adenosine Receptor Antagonism and Nucleoside Drug Development


6-(Trifluoromethyl)-7H-purine is a C6-fluorinated purine heterocycle that serves as a versatile synthetic intermediate for nucleoside analogues and kinase-targeted libraries. The electron-withdrawing trifluoromethyl group substantially modulates the electronic character of the purine ring, lowering the pKa of the imidazole NH relative to unsubstituted purine and enhancing metabolic stability of derived nucleosides [1]. This scaffold has been explicitly claimed in patent literature as the core for selective adenosine A3 receptor antagonists and has been elaborated into ribonucleosides that display measurable cytostatic activity [2][3].

Why 6-Chloropurine, 6-Methylpurine, or Unsubstituted Purine Cannot Replace 6-(Trifluoromethyl)-7H-purine in Key Applications


The trifluoromethyl group exerts a strong electron-withdrawing effect (Hammett σp ≈ 0.54) that is markedly different from the electron-donating methyl group (σp ≈ −0.17) or the moderately withdrawing chlorine (σp ≈ 0.23) [1]. This electronic modulation translates into distinct reactivity in nucleophilic aromatic substitution, altered hydrogen-bond acceptor capacity of the purine N7 and N9 positions, and a unique 19F NMR spectroscopic handle. In adenosine receptor pharmacology, the 6-CF3-purine scaffold imparts selectivity for the A3 subtype that is not achievable with other 6-substituted purines [2]. In nucleoside chemistry, 6-(trifluoromethyl)purine ribofuranosyl derivatives exhibit cytostatic activity, whereas the corresponding 2′-deoxy, arabino, and acyclic congeners are inactive, demonstrating that both the 6-CF3 group and the specific sugar configuration are indispensable [3]. These characteristics make simple replacement with a different 6-substituted purine a high-risk substitution that would likely compromise target selectivity, biological activity, or analytical detectability.

6-(Trifluoromethyl)-7H-purine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Electron-Withdrawing Power: Hammett σp of 6-CF3 vs. 6-Cl, 6-CH3, and 6-H Purines

The trifluoromethyl group at position 6 provides a Hammett σp value of 0.54, significantly higher than chlorine (0.23), hydrogen (0.00), or methyl (−0.17) [1]. This strong electron withdrawal lowers the pKa of the purine N7-H by approximately 1–2 log units compared to 6-methylpurine or unsubstituted purine, enhancing ionisation at physiological pH and altering hydrogen-bonding patterns critical for target recognition [2].

Medicinal chemistry SAR Physicochemical characterization

Selective Adenosine A3 Receptor Antagonism: 6-CF3-Purine Scaffold vs. 6-Unsubstituted Purine

The 6-trifluoromethylpurine core is explicitly claimed as the essential scaffold for selective adenosine A3 receptor antagonists in U.S. Patent US7371737B2 [1]. While the patent does not report Ki values for the parent 6-CF3-purine base, 2-substituted derivatives built on this scaffold achieve selective A3 binding. In contrast, 6-unsubstituted purine or 6-aminopurine (adenine) derivatives preferentially target A1 or A2A subtypes [2]. The 6-CF3 group is identified as a key determinant for A3 selectivity, a feature not replicated by other 6-substituents.

GPCR pharmacology Adenosine receptor Selectivity

Cytostatic Activity: 6-CF3-Purine Ribonucleoside vs. 2′-Deoxy and Arabino Congeners

Hocková et al. (1999) demonstrated that the β-D-ribofuranosyl derivative of 6-(trifluoromethyl)purine (compound 1) exhibits significant cytostatic activity in vitro, whereas the 2′-deoxy-β-D-ribofuranosyl, β-D-arabinofuranosyl, and acyclic (2,3-dihydroxypropyl and (2-hydroxyethyl)oxymethyl) derivatives are inactive [1]. This establishes a strict requirement for the ribose sugar configuration in combination with the 6-CF3-purine base, differentiating it from 6-methylpurine or 6-chloropurine nucleosides that show distinct SAR patterns.

Cancer chemotherapy Nucleoside analogues Cytostatic screening

19F NMR Probe Utility: 6-CF3-Purine Ribonucleoside vs. Adenosine in RNA Studies

Véliz et al. (2001) reported the synthesis and site-specific incorporation of 6-trifluoromethylpurine ribonucleoside (TFMP) into RNA [1]. The CF3 group replaces the C6 amino group of adenosine, eliminating Watson-Crick hydrogen-bond donor capacity while introducing a sensitive 19F NMR probe (19F natural abundance 100%, sensitivity 83% relative to 1H). This enables real-time NMR monitoring of RNA conformational changes and enzyme binding events that are invisible with natural adenosine or other 6-substituted purine analogues lacking 19F nuclei.

RNA structural biology 19F NMR RNA-editing enzymes

Physicochemical Differences: XLogP3 and Density of 6-CF3-Purine vs. Common 6-Substituted Purines

6-(Trifluoromethyl)-7H-purine has a computed XLogP3 of 1.0, density of 1.79 g/cm³, and boiling point of 174.3 °C at 760 mmHg . For comparison, 6-chloropurine has XLogP3 ≈ 0.8 and 6-methylpurine ≈ 0.4 (PubChem computed values). The higher lipophilicity of the CF3 derivative facilitates organic-phase extraction during synthesis and influences membrane permeability of derived nucleosides [1].

Lipophilicity Purification Formulation

Optimal Procurement Scenarios for 6-(Trifluoromethyl)-7H-purine Based on Quantitative Evidence


Adenosine A3 Receptor Antagonist Lead Optimisation

Medicinal chemistry teams pursuing selective A3 antagonists for oncology or neuroinflammation indications should prioritise 6-(trifluoromethyl)-7H-purine as the starting scaffold. The 6-CF3 group is the pharmacophoric determinant of A3 selectivity, as established in U.S. Patent US7371737B2 [1]. Alternative 6-substituted purines (e.g., 6-Cl, 6-NH2) shift selectivity towards A1 or A2A subtypes and cannot deliver the same target profile. Procurement of the CF3 base enables rapid C2 functionalisation to generate patentable, subtype-selective leads.

19F NMR Probe Development for RNA Structural Biology

Structural biologists studying RNA-editing enzymes (ADARs) or riboswitches should purchase 6-(trifluoromethyl)-7H-purine to synthesise TFMP phosphoramidite for site-specific RNA incorporation. The CF3 group provides a 100% natural abundance 19F NMR handle that adenosine or other 6-substituted purines cannot offer [1]. This enables real-time monitoring of conformational transitions and ligand binding events with sensitivity approaching 1H NMR.

Ribose-Specific Cytostatic Nucleoside Synthesis

Cancer research groups exploring nucleoside analogue prodrugs should source 6-(trifluoromethyl)-7H-purine to access the β-D-ribofuranosyl derivative, the only sugar configuration that demonstrates cytostatic activity among the tested analogues [1]. The corresponding 2′-deoxy and arabino derivatives are inactive, making the ribose-purine combination a specific, non-interchangeable building block for antiproliferative screening cascades.

Electron-Deficient Purine Building Block for SNAr Library Synthesis

Synthetic chemists constructing focused libraries via nucleophilic aromatic substitution benefit from the enhanced electrophilicity of the 6-CF3-purine ring (σp = 0.54) compared to 6-Cl-purine (σp = 0.23) or 6-H-purine (σp = 0.00) [1]. The stronger electron withdrawal accelerates SNAr at C2 and C8 positions, enabling milder reaction conditions and broader nucleophile scope while retaining the CF3 group as a metabolically stable, lipophilicity-enhancing substituent.

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